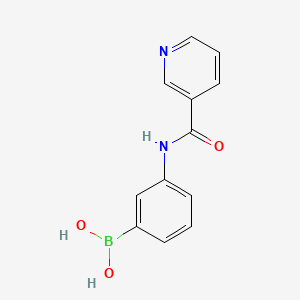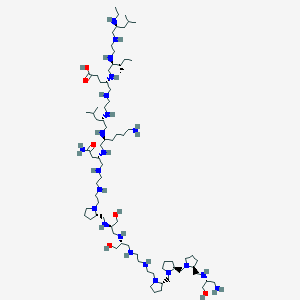
Exendin-4 (Acetat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exendin-4 (Acetate) is a synthetic form of the naturally occurring hormone GLP-1 . It is a 39 amino acid peptide and a long-acting glucagon-like peptide-1 receptor agonist with an IC50 of 3.22 nM . It has a molecular formula of C76H159N22O6 .
Synthesis Analysis
Exendin-4 is synthesized using the standard Fmoc strategy solid phase synthesis . The synthesized peptides are cleaved by TFA/Phenol/TIS and identified by high-performance liquid chromatography and quadrupole time of flight LC/MS .Molecular Structure Analysis
Exendin-4 folds through two distinct pathways: pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .Chemical Reactions Analysis
Exendin-4 has been used in electrochemical peptide quantification . DNA-peptide conjugates were incorporated into the nanostructure at the electrode surfaces, and antibody displacement permitted rapid peptide sensing .Physical And Chemical Properties Analysis
Exendin-4 (Acetate) has a molecular weight of 1477.2 g/mol . It has a computed XLogP3-AA of -4.3, a hydrogen bond donor count of 22, a hydrogen bond acceptor count of 27, and a rotatable bond count of 71 .Wissenschaftliche Forschungsanwendungen
- Exendin-4 hat sich als vielversprechend erwiesen, um die kognitive Funktion zu verbessern und vor Gedächtnisverlust zu schützen. Es verbessert die Langzeitpotenzierung (LTP) und das dendritische Wachstum von Neuronen sowohl in vivo als auch in vitro bei Fettleibigkeit . Die neuroprotektiven Wirkungen des Peptids erstrecken sich auf primäre kultivierte Hippocampus- und kortikale Neuronen und fördern die neuronale Komplexität und die Reifung von dendritischen Dornen.
- Forscher haben Exendin-4-Derivate untersucht, die durch Nanoassemblierung vermittelt werden, um die renale Retention zu verringern. Während dieses Gebiet weitere Untersuchungen erfordert, unterstreicht es das Potenzial zur Optimierung der Pharmakokinetik und Bioverteilung von Exendin-4 .
- Exendin-4 wurde auf seine Auswirkungen auf die Knochengesundheit untersucht. In-vitro-Studien mit MC3T3-E1-Zellen zeigten, dass die Behandlung mit Exendin-4 die Osteogenese fördert und zur Knochenregeneration beitragen kann .
- Exendin-4 beeinflusst die Expression von Scavenger-Rezeptoren (hSR-BI/CLA-1) über den AMPK/FoxO1-Signalweg. Durch die Aktivierung der endothelialen Stickstoffmonoxid-Synthase (eNOS) verbessert es die Endothelfunktion, was möglicherweise der Herz-Kreislauf-Gesundheit zugute kommt .
- Neben seiner Rolle bei der Behandlung von Diabetes hat Exendin-4 (auch bekannt als Exenatid) positive Auswirkungen auf Nervenzellen. Darüber hinaus zeigt es vielversprechende Effekte bei obstruktiven Lungenerkrankungen, obwohl weitere Forschung erforderlich ist .
- Die primäre Funktion von Exendin-4 ist seine Rolle als Glucagon-Like-Peptid-1-Rezeptor-Agonist (GLP-1RA). Es reguliert die Insulinsensitivität, Entzündung und synaptische Plastizität. Sein Potenzial bei der Behandlung von Neuropathologie im Zusammenhang mit dem metabolischen Syndrom unterstreicht seine Bedeutung .
Kognitive Verbesserung und Neuroprotektion
Reduzierung der renalen Retention
Knochen Gesundheit und Osteogenese
Endothelfunktion und Herz-Kreislauf-Gesundheit
Nervenzellschutz und obstruktive Lungenerkrankungen
Metabolisches Syndrom und Insulinsensitivität
Wirkmechanismus
Target of Action
Exendin-4 (Acetate), also known as Exenatide, is a glucagon-like peptide-1 (GLP-1) analog . It primarily targets the GLP-1 receptor . The GLP-1 receptor plays a crucial role in glucose metabolism .
Mode of Action
Exendin-4 activates the GLP-1 receptor, leading to an increase in insulin secretion and a decrease in glucagon secretion . This interaction is glucose-dependent . Additionally, Exendin-4 slows gastric emptying and decreases food intake .
Biochemical Pathways
Exendin-4 affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . Exendin-4 also improves IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape .
Pharmacokinetics
Exendin-4 exhibits nonlinear disposition due to receptor-mediated endocytosis via the GLP-1 receptor . The absorption rate constant (ka) decreases with increasing doses in all three species (rats, monkeys, humans) . The clearance from the central compartment (CLc) is similar to reported renal clearances . Selected PK parameters (CLc, Vc, and koff) correlate allometrically with body weight .
Result of Action
Exendin-4 has several molecular and cellular effects. It modulates the body’s natural response to glucose, leading to more insulin and less glucagon being released in response to glucose . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . Furthermore, Exendin-4 improves long-term potentiation and neuronal dendritic growth .
Action Environment
The action of Exendin-4 can be influenced by environmental factors such as diet. For instance, it has been shown to improve cognitive function and brain insulin resistance in mice fed a high-fat diet . It also inhibits the reduction of long-term potentiation in the brains of mice on a high-fat diet .
Safety and Hazards
Zukünftige Richtungen
Exendin-4 has shown potential in improving cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It inhibits the reduction of long term potentiation (LTP) in high fat diet mouse brain and improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . These findings suggest that Exendin-4 could play a significant role in treating neuropathology caused by metabolic syndrome .
Eigenschaften
InChI |
InChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVPWRREHDVDN-IFKXHDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN[C@@H](CCC(=O)O)CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CNCCNCCN1CCC[C@H]1CN[C@H](CN[C@H](CNCCN[CH]CN2CCC[C@H]2CN3CCC[C@H]3CN4CCC[C@H]4CN[C@H](CN)CO)CO)CO)NC[CH]NC[C@H](CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H159N22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1477.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

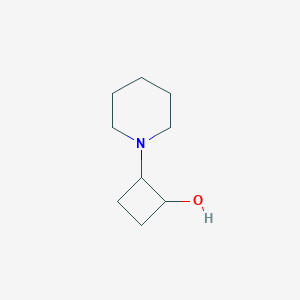

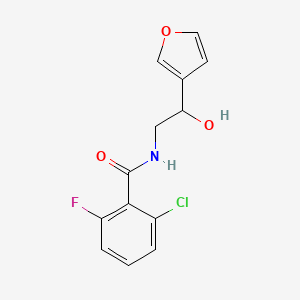
![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)
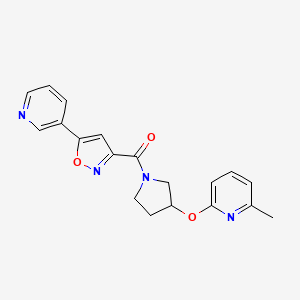

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)



![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)
